Cas no 1909306-39-3 (4-(2-Oxopropyl)oxane-4-carbonitrile)
4-(2-Oxopropyl)oxane-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-oxopropyl)oxane-4-carbonitrile
- Z2306626253
- 4-(2-Oxopropyl)oxane-4-carbonitrile
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- MDL: MFCD29762772
- Inchi: 1S/C9H13NO2/c1-8(11)6-9(7-10)2-4-12-5-3-9/h2-6H2,1H3
- InChI Key: QFZZQHDYGCTPCG-UHFFFAOYSA-N
- SMILES: O1CCC(C#N)(CC(C)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 220
- XLogP3: -0.2
- Topological Polar Surface Area: 50.1
4-(2-Oxopropyl)oxane-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-253861-0.05g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-253861-0.1g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 0.1g |
$152.0 | 2025-02-19 | |
| Enamine | EN300-253861-0.25g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-253861-0.5g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
| Enamine | EN300-253861-1.0g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 1.0g |
$528.0 | 2025-02-19 | |
| Enamine | EN300-253861-2.5g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| Enamine | EN300-253861-5.0g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| Enamine | EN300-253861-10.0g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95.0% | 10.0g |
$2269.0 | 2025-02-19 | |
| Ambeed | A858182-1g |
4-(2-Oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95% | 1g |
$596.0 | 2024-07-28 | |
| Enamine | EN300-253861-1g |
4-(2-oxopropyl)oxane-4-carbonitrile |
1909306-39-3 | 95% | 1g |
$528.0 | 2023-09-14 |
4-(2-Oxopropyl)oxane-4-carbonitrile Suppliers
4-(2-Oxopropyl)oxane-4-carbonitrile Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-(2-Oxopropyl)oxane-4-carbonitrile
Professional Introduction to 4-(2-Oxopropyl)oxane-4-carbonitrile (CAS No. 1909306-39-3)
4-(2-Oxopropyl)oxane-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1909306-39-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique oxane ring structure substituted with a nitrile group and an oxopropyl side chain, exhibits intriguing chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 4-(2-Oxopropyl)oxane-4-carbonitrile consists of a five-membered heterocyclic oxane ring, which is a key feature contributing to its stability and reactivity. The presence of a nitrile group at the fourth position of the oxane ring enhances its utility in various chemical transformations, while the 2-oxopropyl substituent introduces additional functional sites for further derivatization. This combination of structural features makes the compound particularly interesting for researchers exploring novel synthetic pathways and bioactive molecules.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. 4-(2-Oxopropyl)oxane-4-carbonitrile has been studied for its potential role as a building block in the synthesis of more complex pharmacophores. Its oxane ring, known for its stability and ability to mimic natural sugar moieties, provides a scaffold that can be modified to develop new drugs targeting various diseases.
One of the most compelling aspects of 4-(2-Oxopropyl)oxane-4-carbonitrile is its versatility in synthetic chemistry. The nitrile group can undergo various reactions, such as hydrolysis to form carboxylic acids or reduction to form amides, while the oxopropyl side chain can be further functionalized through nucleophilic substitution or elimination reactions. These reactivities have been exploited in the synthesis of novel compounds with potential applications in medicinal chemistry.
Recent studies have highlighted the compound's utility in the development of antiviral and anticancer agents. The oxane ring's structural similarity to glucose has led researchers to explore its derivatives as inhibitors of enzymes involved in viral replication and cancer cell proliferation. For instance, modifications of the nitrile group have been investigated for their ability to disrupt protein-protein interactions critical for viral entry and replication.
The synthesis of 4-(2-Oxopropyl)oxane-4-carbonitrile involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These methods not only enhance the scalability of production but also allow for precise control over stereochemistry, which is crucial for biological activity.
The compound's stability under various conditions has also been a subject of interest. Studies have demonstrated that 4-(2-Oxopropyl)oxane-4-carbonitrile remains stable under ambient temperatures and moderate pH conditions, making it suitable for long-term storage and transportation without significant degradation. This stability is essential for pharmaceutical applications where shelf life and reliability are critical factors.
In conclusion, 4-(2-Oxopropyl)oxane-4-carbonitrile (CAS No. 1909306-39-3) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features, combined with its synthetic versatility, make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover new applications and synthetic strategies, this compound is poised to play an increasingly significant role in advancing pharmaceutical innovation.
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